Butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate
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Overview
Description
Butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzoylamino group substituted with three methoxy groups at the 3, 4, and 5 positions, and a butyl ester group attached to the benzoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate typically involves the following steps:
Preparation of 3,4,5-Trimethoxybenzoic acid: This can be achieved by methylation of gallic acid using dimethyl sulfate in the presence of a base.
Formation of 3,4,5-Trimethoxybenzoyl chloride: The 3,4,5-Trimethoxybenzoic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Synthesis of 3-(3,4,5-Trimethoxy-benzoylamino)-benzoic acid: The acid chloride is reacted with 3-aminobenzoic acid under suitable conditions to form the benzoylamino derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzoylamino group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as alcohols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various ester and amide derivatives depending on the nucleophile used.
Scientific Research Applications
Butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate is used in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of Butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy groups and the benzoylamino moiety play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4,5-Trimethoxy-benzoylamino)-benzoic acid methyl ester
- 3-(3,4,5-Trimethoxy-benzoylamino)-benzoic acid ethyl ester
- 3-(3,4,5-Trimethoxy-benzoylamino)-benzoic acid isobutyl ester
Uniqueness
Butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate is unique due to its butyl ester group, which imparts different physicochemical properties compared to its methyl, ethyl, and isobutyl counterparts. This uniqueness can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C21H25NO6 |
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Molecular Weight |
387.4g/mol |
IUPAC Name |
butyl 3-[(3,4,5-trimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C21H25NO6/c1-5-6-10-28-21(24)14-8-7-9-16(11-14)22-20(23)15-12-17(25-2)19(27-4)18(13-15)26-3/h7-9,11-13H,5-6,10H2,1-4H3,(H,22,23) |
InChI Key |
WYCRXBHKUSYSPT-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
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